BenchChemオンラインストアへようこそ!

N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride

NNMT inhibition nicotinamide N-methyltransferase chronic kidney disease

N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride (CAS 1858250-13-1) is a synthetic small molecule belonging to the piperidinyl-nicotinamide class, characterized by a nicotinamide core substituted at the 6-position with a piperidin-4-yl group and at the carboxamide nitrogen with a 2-methoxyethyl side chain, isolated as the dihydrochloride salt (molecular formula C₁₄H₂₃Cl₂N₃O₂, MW 336.3 g/mol as the salt; free base C₁₄H₂₁N₃O₂, MW 263.34). This compound has been explored for its potential interactions with nicotinamide adenine dinucleotide (NAD⁺)-related pathways, including nicotinamide N-methyltransferase (NNMT) and nicotinamide phosphoribosyltransferase (NAMPT).

Molecular Formula C14H23Cl2N3O2
Molecular Weight 336.26
CAS No. 1858250-13-1
Cat. No. B2878973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
CAS1858250-13-1
Molecular FormulaC14H23Cl2N3O2
Molecular Weight336.26
Structural Identifiers
SMILESCOCCNC(=O)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl
InChIInChI=1S/C14H21N3O2.2ClH/c1-19-9-8-16-14(18)12-2-3-13(17-10-12)11-4-6-15-7-5-11;;/h2-3,10-11,15H,4-9H2,1H3,(H,16,18);2*1H
InChIKeyHBMZWAGWYUHAIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide Dihydrochloride (CAS 1858250-13-1): Structural Identity and Comparator Landscape


N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride (CAS 1858250-13-1) is a synthetic small molecule belonging to the piperidinyl-nicotinamide class, characterized by a nicotinamide core substituted at the 6-position with a piperidin-4-yl group and at the carboxamide nitrogen with a 2-methoxyethyl side chain, isolated as the dihydrochloride salt (molecular formula C₁₄H₂₃Cl₂N₃O₂, MW 336.3 g/mol as the salt; free base C₁₄H₂₁N₃O₂, MW 263.34) . This compound has been explored for its potential interactions with nicotinamide adenine dinucleotide (NAD⁺)-related pathways, including nicotinamide N-methyltransferase (NNMT) and nicotinamide phosphoribosyltransferase (NAMPT) [1][2]. The closest structurally related analogs that serve as procurement-relevant comparators include N-(cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride (CAS 1858256-32-2), N,N-dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride (CAS 1847443-82-6), and N-(piperidin-4-yl)nicotinamide dihydrochloride (CAS 1211811-66-3), all sharing the 6-piperidin-4-ylnicotinamide scaffold but differing in the amide substituent that modulates physicochemical properties, target engagement, and biological selectivity .

Why N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide Dihydrochloride Cannot Be Generically Substituted by Other Piperidinyl-Nicotinamides in Biomedical Research


Within the piperidinyl-nicotinamide class, relatively minor N-amide substituent modifications produce profound shifts in pharmacological target engagement, selectivity, and physicochemical properties, making generic substitution scientifically unsound. The piperidinyl-nicotinamide scaffold has been validated as a pharmacophore for multiple distinct targets—including somatostatin receptor subtype 5 (SST5) antagonism with Kᵢ values spanning a ~180-fold range (2.4–436 nM) [1], NAMPT inhibition (IC₅₀ ranging from 1.4 nM to 23 nM depending on substitution) [2], and NNMT inhibition (Kᵢ values from 140 nM to 650 nM) [3]—and the specific N-amide substituent is a primary determinant of which target is engaged and with what affinity. The 2-methoxyethyl group on the target compound introduces a hydrogen-bond-accepting ether oxygen and moderate chain flexibility that is absent in the N-cyclopropylmethyl, N,N-dimethyl, and unsubstituted N-(piperidin-4-yl) analogs, directly impacting solubility, permeability, and binding-pocket complementarity [4]. Furthermore, the dihydrochloride salt form is explicitly engineered for enhanced aqueous solubility and solid-state stability; replacing it with a free base or alternative salt form of an analog will alter dissolution rate, hygroscopicity, and long-term storage behavior, introducing uncontrolled experimental variability .

Quantitative Differentiation Evidence: N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide Dihydrochloride vs. Closest Structural Analogs


Distinct N-Amide Substituent: 2-Methoxyethyl vs. Cyclopropylmethyl in NNMT Binding Affinity

The 2-methoxyethyl substituent in the target compound is structurally distinct from the cyclopropylmethyl group found in N-(cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride (CAS 1858256-32-2). In the NNMT inhibitor patent landscape (WO 2025/149628 A1), the R₂ substituent on the piperidine nitrogen is explicitly defined as H, CH₃, CH₂F, CHF₂, or CF₃—none of which encompass the 2-methoxyethyl group—indicating that the target compound occupies different chemical space and may exhibit divergent NNMT binding kinetics [1]. In BindingDB, structurally related piperidinyl-nicotinamides demonstrate NNMT Kᵢ values ranging from 140 nM to 650 nM depending on specific substitution pattern, confirming that N-amide variation alone drives substantial affinity differences within this scaffold class [2]. No direct head-to-head NNMT Kᵢ data for the target compound vs. the cyclopropylmethyl analog are publicly available; however, the 2-methoxyethyl ether oxygen provides an additional hydrogen-bond acceptor not present in the cyclopropylmethyl or dimethyl analogs, which is predicted to alter binding-pocket interactions based on the SAR trends documented in the piperidinyl-nicotinamide literature [1][2].

NNMT inhibition nicotinamide N-methyltransferase chronic kidney disease structural selectivity

Molecular Weight and Heavy Atom Count Differentiation from Unsubstituted Parent Scaffold

The target compound possesses a free-base molecular weight of 263.34 g/mol (C₁₄H₂₁N₃O₂) and a dihydrochloride salt MW of 336.3 g/mol (C₁₄H₂₃Cl₂N₃O₂), containing 19 heavy atoms . In comparison, the unsubstituted parent N-(piperidin-4-yl)nicotinamide dihydrochloride (CAS 1211811-66-3) has a molecular formula of C₁₁H₁₇Cl₂N₃O (MW 278.18 g/mol as the salt) with 16 heavy atoms . The N,N-dimethyl analog (CAS 1847443-82-6) has a salt MW of 306.23 g/mol (C₁₃H₂₁Cl₂N₃O) with 18 heavy atoms . The 2-methoxyethyl substitution on the target compound thus adds 3 heavy atoms and a hydrogen-bond-accepting ether oxygen relative to the parent scaffold, increasing both molecular weight and polar surface area in a manner that is incremental and consistent with lead-optimization strategies while remaining within drug-like chemical space [1]. The N-cyclopropylmethyl analog (CAS 1858256-32-2) has a salt MW of 332.3 g/mol (C₁₅H₂₃Cl₂N₃O), which is only 4 Da lighter than the target compound but lacks the ether oxygen .

physicochemical properties molecular weight medicinal chemistry optimization ligand efficiency

Dihydrochloride Salt Form: Aqueous Solubility Advantage Claimed Across the Piperidinyl-Nicotinamide Class

The dihydrochloride salt form is a shared feature among the target compound and its closest analogs (N-cyclopropylmethyl, N,N-dimethyl, and parent N-(piperidin-4-yl) variants are all supplied as dihydrochloride salts), and this salt form is consistently claimed to enhance aqueous solubility relative to the corresponding free bases [1]. Although no direct comparative aqueous solubility measurements (e.g., kinetic solubility in PBS pH 7.4 or thermodynamic solubility) are publicly reported for the target compound vs. its analogs, the class-level precedent is well established: dihydrochloride salts of piperidin-4-ylnicotinamides are designed to improve dissolution and experimental handling in aqueous assay systems [1]. The 2-methoxyethyl group may further modulate solubility relative to the more lipophilic cyclopropylmethyl analog due to the presence of the ether oxygen, but this remains a theoretical advantage pending experimental verification [2]. Importantly, the N,N-dimethyl analog differs in having a tertiary amide (no H-bond donor on the amide nitrogen), which fundamentally alters both solubility and intermolecular interactions compared to the secondary amide in the target compound .

aqueous solubility salt selection formulation screening assay compatibility

Structural Uniqueness Among Commercially Available 6-Piperidin-4-ylnicotinamide Building Blocks

A comprehensive survey of commercially available 6-piperidin-4-ylnicotinamide dihydrochloride analogs reveals that the N-(2-methoxyethyl) variant (CAS 1858250-13-1) is structurally unique within this sub-series. The four commercially established analogs are: (1) the target compound with N-(2-methoxyethyl); (2) N-(cyclopropylmethyl) (CAS 1858256-32-2); (3) N,N-dimethyl (CAS 1847443-82-6); and (4) N-(piperidin-4-yl) unsubstituted (CAS 1211811-66-3) . The 2-methoxyethyl group is the only N-substituent in this set that contains both an ether oxygen (hydrogen-bond acceptor) and a flexible two-carbon linker to the amide nitrogen, conferring a unique combination of polarity and conformational flexibility. The N-cyclopropylmethyl analog introduces conformational rigidity via the cyclopropyl ring; the N,N-dimethyl analog eliminates the amide N–H hydrogen-bond donor entirely; and the parent N-(piperidin-4-yl) compound lacks N-substitution altogether. This structural differentiation is non-trivial, as the piperidinyl-nicotinamide literature explicitly documents that the receptor (SST5) is 'strongly enantiodiscriminating' and that even minor changes in N-substitution and stereochemistry produce large shifts in binding affinity (Kᵢ range 2.4–436 nM across the series) [1].

chemical probe tool compound structural diversity medicinal chemistry SAR exploration

Supplier-Reported Purity Benchmark: ≥95% Consistency Across the Piperidinyl-Nicotinamide Analog Series

The target compound is supplied at ≥95% purity (HPLC) by multiple independent vendors including AKSci (Cat. 1911EG), ChemScene (Cat. CS-0868451), and Leyan (Cat. 1939081), establishing a consistent quality benchmark across the supply chain . The closest analogs—N-(cyclopropylmethyl) (AKSci Cat. 1910EG) and N,N-dimethyl (AKSci Cat. 1893EG)—are also specified at ≥95% purity, indicating parity in the minimum quality specification . The target compound's storage condition (sealed in dry, 2–8°C) is also comparable to analog storage recommendations . No impurity profiling data (e.g., specification of the remaining ≤5%) is publicly available for any compound in this series, making inter-vendor purity comparisons beyond the ≥95% threshold infeasible. This purity parity means that procurement decisions must be driven by structural differentiation rather than quality differentials.

compound purity quality control reproducibility procurement specification

Potential NAMPT Pathway Engagement: Piperidinyl-Nicotinamide Scaffold Activity Range and the Gap for 2-Methoxyethyl Profiling

Piperidine-containing nicotinamide derivatives have been extensively patented as NAMPT inhibitors, with exemplified compounds achieving IC₅₀ values as low as 1.4 nM against the enzyme [1]. FK866 (Daporinad), a structurally more complex NAMPT inhibitor containing a piperidine moiety, exhibits Kᵢ = 0.3 nM and induces apoptosis in HepG2 cells with IC₅₀ ~1 nM . Within the 6-piperidin-4-ylnicotinamide sub-class specifically, BindingDB records NAMPT inhibition data for related chemotypes with IC₅₀ values of 3–23 nM [2]. The target compound, with its 2-methoxyethyl substitution, has not been profiled for NAMPT inhibition in the public domain, representing a significant data gap. However, the nicotinamide core with a 6-piperidin-4-yl substituent structurally mimics the nicotinamide substrate recognized by NAMPT, and the 2-methoxyethyl side chain may modulate active-site complementarity relative to the parent scaffold [1][3]. Researchers interested in exploring NAMPT inhibition within this chemotype should note that the 2-methoxyethyl variant offers a distinct N-substituent not covered by existing patent disclosures, potentially enabling novel intellectual property [1].

NAMPT inhibition NAD+ biosynthesis anticancer metabolism target engagement

Best Research and Industrial Application Scenarios for N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide Dihydrochloride


NNMT Inhibitor Lead Optimization and SAR Exploration Around N-Amide Substituents

In NNMT inhibitor programs targeting chronic kidney disease (CKD) or metabolic disorders, the 2-methoxyethyl-substituted compound fills a critical SAR gap. The NNMT patent landscape (WO 2025/149628 A1, AstraZeneca) defines permitted R₂ substituents as H, CH₃, CH₂F, CHF₂, or CF₃—none of which encompass an ether-containing side chain like 2-methoxyethyl [1]. Researchers seeking to explore whether an ether oxygen hydrogen-bond acceptor in the N-substituent enhances NNMT binding affinity or selectivity over related methyltransferases can use this compound as a tool to probe this hypothesis. The documented NNMT Kᵢ range of 140–650 nM for structurally related piperidinyl-nicotinamides in BindingDB provides a quantitative benchmark against which the target compound's activity can be measured once profiled [2]. This compound thus enables the exploration of novel NNMT chemical space beyond the scope of existing patent claims.

Chemical Probe for NAMPT vs. NNMT Selectivity Profiling in NAD⁺ Pathway Research

The piperidinyl-nicotinamide scaffold can engage both NAMPT (IC₅₀ as low as 1.4 nM) and NNMT (Kᵢ 140–650 nM), but selectivity between these two NAD⁺-pathway enzymes is critically dependent on the N-amide substituent [1][2]. The target compound's 2-methoxyethyl group introduces polarity and hydrogen-bonding capacity distinct from all analogs currently profiled against either target. Researchers investigating the structural determinants of NAMPT/NNMT selectivity can procure this compound alongside the N-cyclopropylmethyl and N,N-dimethyl analogs to systematically profile selectivity as a function of N-substituent properties (polarity, H-bond donor/acceptor capacity, steric bulk). The N,N-dimethyl analog's tertiary amide (lacking the H-bond donor) and the N-cyclopropylmethyl analog's rigid, hydrophobic substituent provide contrasting selectivity profiles against which the 2-methoxyethyl variant can be benchmarked .

Building Block for Focused Combinatorial Library Synthesis Targeting Nicotinamide-Recognizing Enzymes

As a synthetic building block, the 6-piperidin-4-ylnicotinamide core with a free piperidine N–H (following deprotection or as the dihydrochloride salt suitable for direct coupling) enables diversification at the piperidine nitrogen. The 2-methoxyethyl amide substituent remains intact during piperidine N-functionalization, allowing the construction of focused libraries where the amide side chain (2-methoxyethyl) is held constant while the piperidine N-substituent is varied [1]. This strategy is complementary to the existing patent literature, which predominantly varies the amide substituent while keeping the piperidine substitution constant. The compound's ≥95% purity specification across multiple suppliers (AKSci, ChemScene, Leyan) ensures reproducible library synthesis outcomes [2]. Such libraries could be screened against NAMPT, NNMT, or SST5 to identify compounds with novel dual-target or selective pharmacology.

Physicochemical Property Benchmarking of Ether-Containing Nicotinamide Derivatives in ADMET Assays

The 2-methoxyethyl group is a common structural motif in orally bioavailable drugs due to its balanced lipophilicity and hydrogen-bonding capacity. However, its impact on the ADMET properties of piperidinyl-nicotinamides has not been systematically profiled in the peer-reviewed literature. Researchers can use this compound as a representative ether-containing analog in a set that includes the N-cyclopropylmethyl (rigid, lipophilic), N,N-dimethyl (tertiary amide, no H-bond donor), and parent (minimal substitution) compounds to deconvolute the contribution of the 2-methoxyethyl group to aqueous solubility, logP, permeability (PAMPA or Caco-2), metabolic stability (microsomal clearance), and plasma protein binding [1][2]. The dihydrochloride salt form ensures adequate starting solubility for in vitro ADMET assays, and the incremental molecular weight (+58 Da over the parent) remains within lead-like space, making this compound suitable for early-stage ADMET benchmarking .

Quote Request

Request a Quote for N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.